3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMCXFWGLWFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196345 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-91-4 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, studies have shown that derivatives similar to 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range. Specifically, one derivative demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
Kinase Inhibition
The compound has been explored for its potential as an inhibitor of various kinases involved in cancer progression. It has shown promise as a selective inhibitor of SGK-1 kinase, which is associated with cancer cell survival and proliferation . This makes it a candidate for further development as a targeted cancer therapy.
Building Block for Drug Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functionalizations that can lead to the development of new pharmacologically active molecules. The compound can be modified through reactions such as Suzuki coupling and bromination to yield derivatives with enhanced biological activities .
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material science, particularly in the development of organic semiconductors and polymers due to its unique electronic properties derived from its heterocyclic structure.
Development of FGFR Inhibitors
A study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives highlighted the efficacy of these compounds against FGFRs. Among them, a specific derivative exhibited strong anti-proliferative effects on breast cancer cells and showed potential for further optimization into a therapeutic agent .
| Compound | FGFR Inhibition IC50 (nM) | Cancer Cell Line Tested | Observations |
|---|---|---|---|
| 4h | 7 (FGFR1), 9 (FGFR2) | 4T1 (Breast Cancer) | Induced apoptosis |
| 4j | 25 (FGFR3) | 4T1 | Inhibited migration |
SGK-1 Kinase Inhibition Study
Another research initiative investigated the use of pyrrolo[2,3-b]pyridine derivatives as SGK-1 kinase inhibitors. The findings suggested that these compounds could effectively reduce SGK-1 activity, leading to decreased survival rates in cancer cells under stress conditions .
Mechanism of Action
The mechanism by which 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects depends on its specific application. For example, as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolo[2,3-b]pyridine Derivatives
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 958358-00-4)
- Structural Difference : Lacks the carbonitrile group at position 5.
- Impact : Reduced polarity and hydrogen-bonding capacity compared to the target compound. Similarity score: 0.91 .
- Applications : Intermediate in kinase inhibitor synthesis.
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f)
- Structural Features : Phenylethynyl and benzonitrile substituents.
- Synthesis : Silica gel chromatography; 37% yield.
- Activity: Potential CDK2 inhibition due to extended π-conjugation .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22)
Thieno[2,3-b]pyridine-5-carbonitrile Derivatives
4-Amino-6,7-dihydro-3-methyl-6-oxothieno[2,3-b]pyridine-5-carbonitrile (3)
- Structural Variation: Thieno ring (sulfur atom) replaces pyrrolo nitrogen.
- Synthesis: Cyclization of 2-amino-3-cyano-4-methylthiophene with ethyl cyanoacetate .
- Applications : Light-harvesting materials in dye-sensitized solar cells .
A-769662 (4-hydroxy-3-(2′-hydroxybiphenyl-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile)
Furo[2,3-b]pyridine-5-carbonitrile Derivatives
6-Amino-2-methylfuro[2,3-b]pyridine-5-carbonitrile (29)
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Biological Activity
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇BrN₂
- Molecular Weight : 209.06 g/mol
- SMILES Notation : CC1=C2C(=CNC2=NC=C1)Br
- InChIKey : UMVLQFYLNHUDOA-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of pyrrolo[2,3-b]pyridine derivatives have been extensively studied, revealing a range of pharmacological effects including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Certain compounds demonstrate activity against various bacterial strains.
- Neuroprotective Effects : Research indicates potential benefits in treating neurodegenerative diseases.
Antitumor Activity
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit specific cancer cell lines. For instance, a study highlighted that certain pyrrolo[2,3-b]pyridine derivatives exhibited significant cytotoxicity against breast and ovarian cancer cell lines. The mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor progression.
| Compound | Cancer Cell Line | IC₅₀ (nM) |
|---|---|---|
| 4h | FGFR1 | 7 |
| 4h | FGFR2 | 9 |
| 4h | FGFR3 | 25 |
Antimicrobial Activity
Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies showed that some compounds were effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) significantly lower than traditional treatments.
| Compound Type | MIC (µM) |
|---|---|
| Nitriles | >160 |
| Esters | <0.15 |
| Carboxylic Acids | 3.13 |
Study on Anticancer Properties
A notable study by Kalai et al. investigated the anticancer properties of a pyrrolo[3,4-c]pyridine derivative. The compound was tested against ovarian cancer cells and showed moderate cytotoxicity while exhibiting low toxicity towards non-cancerous cells. This suggests a potential therapeutic window for targeted cancer therapies.
Neuroprotective Effects
Another research effort focused on the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives. The findings indicated that these compounds could mitigate neuroinflammation and oxidative stress in neuronal cell models, suggesting their potential use in treating neurodegenerative disorders.
Preparation Methods
Starting Material and Key Intermediate Preparation
The synthesis often begins with a pyrrolo[2,3-b]pyridine core or its derivatives. For example, 3-bromo-1H-pyrrolo[2,3-b]pyridine can be prepared via bromination of the unsubstituted pyrrolo[2,3-b]pyridine using brominating agents such as N-bromosuccinimide (NBS) under controlled low-temperature conditions to avoid polybromination.
Introduction of the methyl group at the 4-position can be achieved by selective methylation or by using a methyl-substituted starting material.
Installation of the Carbonitrile Group
The nitrile group at the 5-position is generally introduced via cyanation reactions. This can be done by nucleophilic substitution or by transforming a suitable leaving group (e.g., halide or formyl group) into the nitrile functionality.
One common approach involves the transformation of a 5-halogenated intermediate to the corresponding nitrile using reagents like copper(I) cyanide (CuCN) under palladium-catalyzed conditions or via Sandmeyer-type reactions.
Representative Synthetic Route (Literature-Based)
Detailed Research Findings and Optimization
Bromination Conditions: Using NBS at low temperatures (0–5°C) with stoichiometric control (approximately 1.2 equivalents) allows selective monobromination at the 3-position, reducing formation of dibrominated or other side products.
Methyl Group Introduction: The methyl substituent can be introduced either by starting with a 4-methylpyrrolo[2,3-b]pyridine or by directed methylation strategies, which require careful control of regioselectivity due to the heterocyclic system's reactivity.
Cyanation Reaction: Cyanation is efficiently achieved through palladium-catalyzed cross-coupling reactions of 5-bromo or 5-iodo intermediates with CuCN. Reaction parameters such as temperature, catalyst loading, and solvent choice (e.g., DMF or DMSO) significantly affect yield and purity.
Purification: Final product purification typically involves silica gel column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to obtain analytically pure material suitable for further applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Brominating Agent | NBS (1.2 equiv) | Selective monobromination, high regioselectivity |
| Temperature for Bromination | 0–5°C | Minimizes side reactions and overbromination |
| Cyanation Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with CuCN | Efficient conversion to nitrile group |
| Solvent for Cyanation | DMF or DMSO | Enhances solubility and reaction rate |
| Purification Method | Silica gel column chromatography or recrystallization | High purity isolation |
Q & A
Basic: What are the standard synthetic routes for preparing 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Bromination : Electrophilic substitution at the 3-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Methylation : Alkylation at the 4-position using methyl iodide (MeI) in the presence of a base like NaH in THF, ensuring regioselectivity via steric and electronic control .
- Cyanation : Introduction of the nitrile group at the 5-position via palladium-catalyzed cyanation (e.g., using Zn(CN)₂) or Sandmeyer-type reactions .
Purification is achieved via silica gel chromatography, with structural confirmation by , , and HRMS .
Advanced: How can regioselectivity challenges during bromination of pyrrolo[2,3-b]pyridine derivatives be mitigated?
Regioselectivity in bromination is influenced by substituents and reaction conditions. For example:
- Electron-donating groups (e.g., methyl at the 4-position) direct bromination to the 3-position due to activation of the adjacent site .
- Steric effects : Bulky groups at the 4-position (e.g., methyl) reduce competing bromination at the 5- or 6-positions .
- Reagent choice : Using NBS in DMF at 0–5°C minimizes side reactions, as shown in the synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (75% yield) .
Basic: What analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., NH pyrrole protons at δ 13.41 ppm), while confirms nitrile (C≡N) and bromine-substituted carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHBrN) .
- HPLC : Assesses purity (>98% for research-grade material) .
Advanced: How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- DFT calculations : Evaluate the C-Br bond dissociation energy (BDE) to assess suitability for Suzuki-Miyaura couplings. Lower BDE (e.g., 65–70 kcal/mol) indicates higher reactivity .
- Electrostatic potential maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for predicting oxidative addition efficiency with Pd(0) catalysts .
- Solvent effects : MD simulations optimize reaction conditions (e.g., DMF vs. THF) for coupling with arylboronic acids .
Basic: What are common functionalization strategies for the nitrile group in this compound?
- Hydrolysis : Conversion to carboxylic acids using HSO/HO or LiOH in THF .
- Reduction : Catalytic hydrogenation (H/Pd-C) to primary amines .
- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) yield ketones after hydrolysis .
Advanced: How does tautomerism in the pyrrolo[2,3-b]pyridine core affect reaction outcomes?
The 1H-pyrrolo[2,3-b]pyridine exists in equilibrium between two tautomers (N1-H vs. N7-H), influencing reactivity:
- N1-H tautomer : Favors electrophilic substitution at the 3-position due to lone-pair availability .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the N1-H form, enhancing bromination regioselectivity .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric states, critical for mechanistic studies .
Basic: What biological assays are typically used to evaluate pyrrolo[2,3-b]pyridine derivatives?
- Kinase inhibition : Screening against kinases (e.g., JAK2, EGFR) via fluorescence polarization assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- ADME profiling : Microsomal stability and CYP450 inhibition studies .
Advanced: How can contradictions in reported synthetic yields (e.g., 36% vs. 75%) be resolved?
Discrepancies arise from:
- Purification methods : Silica gel chromatography vs. recrystallization (e.g., 75% yield for 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine after crystallization vs. 36% for chromatographically purified analogs) .
- Reaction scale : Milligram-scale reactions often have lower yields due to handling losses .
- Catalyst loading : Optimizing Pd catalyst (e.g., 2–5 mol% Pd(PPh)) improves reproducibility in cross-couplings .
Basic: What safety precautions are necessary when handling this compound?
- Toxicology : Brominated heterocycles may exhibit mutagenicity; use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Halogenated waste must be segregated and treated with NaHCO before disposal .
Advanced: How can structural analogs be designed to enhance aqueous solubility for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
